

An In-depth Technical Guide to 4-Hydroxythiobenzamide (CAS 25984-63-8)

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Compound of Interest

Compound Name: 4-Hydroxythiobenzamide

Cat. No.: B041779

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Introduction

4-Hydroxythiobenzamide, with the CAS number 25984-63-8, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used in the management of hyperuricemia and gout.[1][2] Beyond its function as a synthetic building block, **4-Hydroxythiobenzamide** is also investigated for its potential as a hydrogen sulfide (H₂S) donor, a property that imparts it with various biological activities.[3][4] This technical guide provides a comprehensive overview of the core properties of **4-Hydroxythiobenzamide**, including its physicochemical characteristics, spectral data, synthesis protocols, and its involvement in synthetic and biological pathways.

Physicochemical Properties

4-Hydroxythiobenzamide is typically a solid at room temperature, with its appearance ranging from light orange to yellow or green, often in powder or crystalline form.[5] It exhibits solubility in organic solvents such as methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5][6]

Property	Value	Source(s)
CAS Number	25984-63-8	[4] [5] [7] [8] [9] [10]
Molecular Formula	C ₇ H ₇ NOS	[4] [5] [7] [8] [10]
Molecular Weight	153.20 g/mol	[5] [7] [8] [10]
Melting Point	181-185 °C or 192 °C (decomposes)	[4] [5]
Appearance	Light orange to yellow to green powder/crystalline solid	[5]
Solubility	Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5] [6]
IUPAC Name	4- hydroxybenzenecarbothioamid e	[7] [9]
Synonyms	4-Hydroxybenzothioamide, p- Hydroxythiobenzamide	[8]

Spectral Data

Detailed experimental and theoretical studies on the molecular structure and vibrational spectra of **4-Hydroxythiobenzamide** have been reported.[\[1\]](#) While specific peak data is not readily available in public domains, various suppliers indicate the availability of spectral data upon request.[\[6\]](#)[\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR and ¹³C NMR: Data is available from commercial suppliers such as Pharmaffiliates and iChemical, which can be used to confirm the structure of the molecule.[\[11\]](#)

Infrared (IR) Spectroscopy:

- FTIR Spectroscopy: The solid-phase FTIR spectrum has been recorded in the range of 4000-400 cm^{-1} . A complete vibrational assignment and analysis of the fundamental modes have been carried out.[1]

Mass Spectrometry (MS):

- Mass Spectrum: While detailed fragmentation patterns are not publicly available, the molecular weight of 153.20 g/mol is confirmed by various sources.[5][7][8][10]

Experimental Protocols

Synthesis of 4-Hydroxythiobenzamide

Several synthetic routes to **4-Hydroxythiobenzamide** have been described, often starting from p-cyanophenol. Below is a representative protocol.

Method 1: From p-Cyanophenol using Sodium Hydrosulfide and Hydrogen Sulfide[12]

- Materials: 4-Cyanophenol, Sodium Hydrosulfide (NaSH), Distilled Water, Hydrogen Sulfide (H_2S) gas, 2 M Hydrochloric Acid (HCl).
- Procedure:
 - A mixture of 4-Cyanophenol (50.0 g, 0.42 mol) and NaSH (15.5 g, 0.21 mol) in distilled water (125 mL) is stirred at room temperature for 30 minutes.[12]
 - The reaction vessel is evacuated and flushed with H_2S gas, and the pressure is brought to 40-50 psi.[12]
 - The mixture is heated to 70°C and stirred for 40-45 minutes.[12]
 - The reaction is continued under a constant H_2S pressure of 56 psi at 70°C for approximately 5 hours and 15 minutes.[12]
 - After cooling to room temperature, the H_2S pressure is released, and the reaction mixture is neutralized to a pH of 5-7 with 2 M HCl.[12]

- The precipitated product is collected by filtration, washed with distilled water, and dried under vacuum at 80-85°C to yield **4-Hydroxythiobenzamide**.^[12] A yield of 97.57% has been reported for this method.^[12]

Synthesis of Febuxostat from 4-Hydroxythiobenzamide

4-Hydroxythiobenzamide is a key starting material for the synthesis of Febuxostat. The initial step involves a Hantzsch thiazole synthesis.^[13]

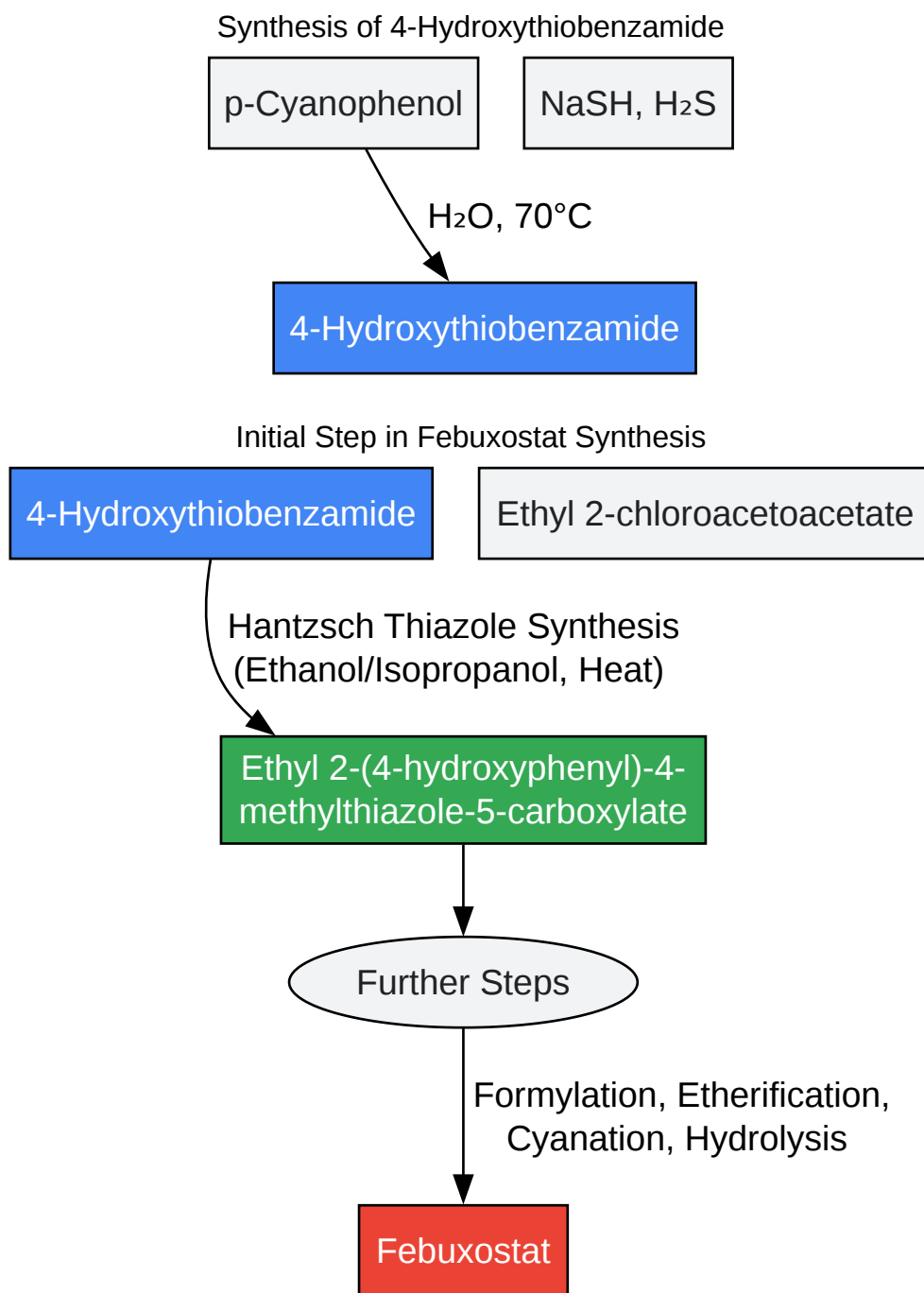
Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate^{[2][13]}

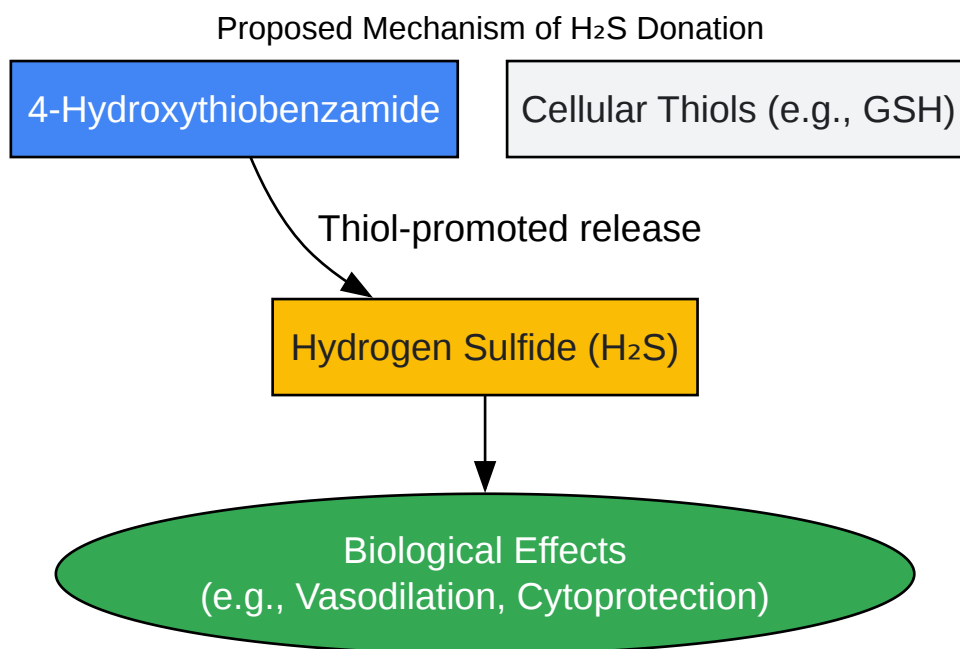
- Materials: **4-Hydroxythiobenzamide**, Ethyl 2-chloroacetoacetate, Ethanol or Isopropanol.
- Procedure:
 - **4-Hydroxythiobenzamide** is dissolved in a suitable solvent like ethanol or isopropanol at room temperature and then heated.^{[2][13]}
 - Ethyl 2-chloroacetoacetate is added slowly to the solution at an elevated temperature (e.g., 50-55°C).^[2]
 - The reaction mixture is then heated to a higher temperature (e.g., 80-85°C) to drive the reaction to completion.^[2]
 - Upon cooling, the product, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, precipitates and can be isolated by filtration.^{[2][13]}

Visualizations

Synthetic Pathways

The following diagrams illustrate the synthesis of **4-Hydroxythiobenzamide** and its subsequent use in the synthesis of Febuxostat.





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